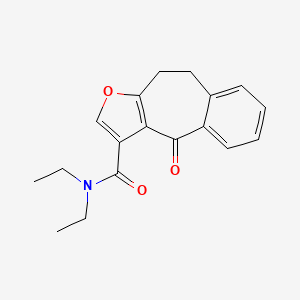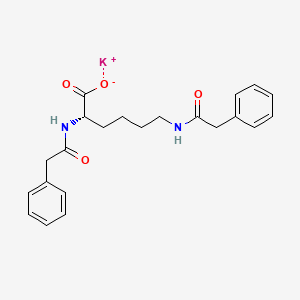
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of lysine, an essential amino acid, and features phenylacetyl groups attached to the lysine molecule. The potassium salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt typically involves the acylation of lysine with phenylacetic acid derivatives. The reaction is carried out under controlled conditions to ensure the selective attachment of phenylacetyl groups to the lysine molecule. Common reagents used in this synthesis include phenylacetic acid, lysine, and potassium hydroxide. The reaction is usually performed in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Quality control measures, including spectroscopy and chromatography, are employed to verify the chemical composition and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt can undergo various chemical reactions, including:
Oxidation: The phenylacetyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to yield lysine and phenylacetyl alcohols.
Substitution: The phenylacetyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Lysine and phenylacetyl alcohols.
Substitution: Various acylated lysine derivatives.
Scientific Research Applications
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylacetyl groups can modulate the activity of these targets by binding to active sites or altering the conformation of the target molecules. This interaction can lead to inhibition or activation of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
L-N(sup 2),N(sup 6)-Bis(phenylacetyl)lysine potassium salt can be compared with other lysine derivatives, such as:
N-Acetyl-L-lysine: Features an acetyl group instead of phenylacetyl, with different solubility and reactivity properties.
N-Benzoyl-L-lysine: Contains a benzoyl group, offering distinct chemical and biological activities.
N-Succinyl-L-lysine: Incorporates a succinyl group, used in different biochemical applications.
Properties
CAS No. |
65406-09-9 |
|---|---|
Molecular Formula |
C22H25KN2O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
potassium;(2S)-2,6-bis[(2-phenylacetyl)amino]hexanoate |
InChI |
InChI=1S/C22H26N2O4.K/c25-20(15-17-9-3-1-4-10-17)23-14-8-7-13-19(22(27)28)24-21(26)16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16H2,(H,23,25)(H,24,26)(H,27,28);/q;+1/p-1/t19-;/m0./s1 |
InChI Key |
UJTFFQLFDFNNEO-FYZYNONXSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NCCCC[C@@H](C(=O)[O-])NC(=O)CC2=CC=CC=C2.[K+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCCCC(C(=O)[O-])NC(=O)CC2=CC=CC=C2.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


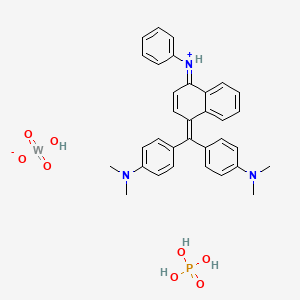
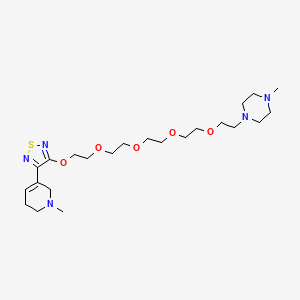

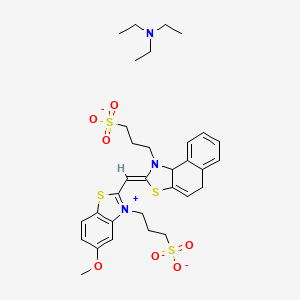
![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
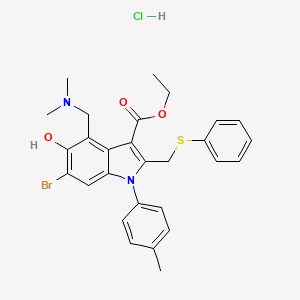

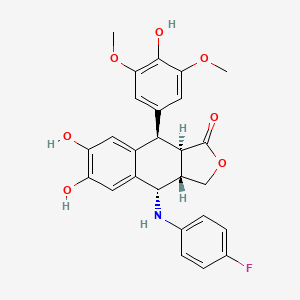
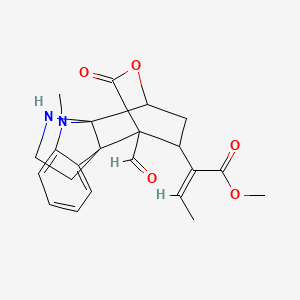
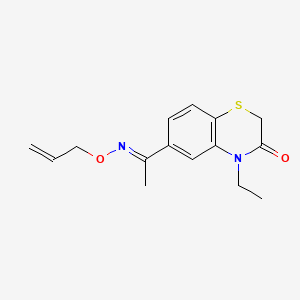
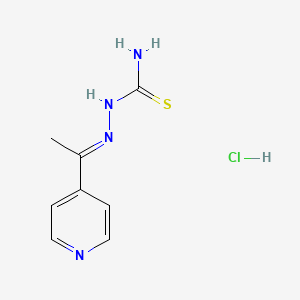
![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)

